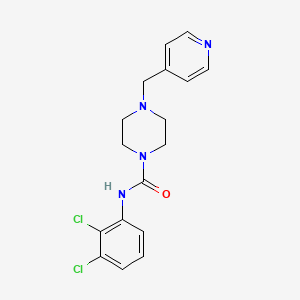![molecular formula C20H19N3O2S B4750981 N-benzyl-3-({[(2-furylmethyl)amino]carbonothioyl}amino)benzamide](/img/structure/B4750981.png)
N-benzyl-3-({[(2-furylmethyl)amino]carbonothioyl}amino)benzamide
Vue d'ensemble
Description
N-benzyl-3-({[(2-furylmethyl)amino]carbonothioyl}amino)benzamide, commonly known as BFA, is a synthetic compound that has been studied for its potential applications in scientific research. This compound is a benzamide derivative and is often used as a tool in biochemical and physiological studies.
Mécanisme D'action
BFA inhibits ARF GTPases by binding to their nucleotide-binding sites and preventing the exchange of GDP for GTP. This leads to the disruption of membrane trafficking and the fragmentation of the Golgi complex. BFA also induces the formation of large cytoplasmic vacuoles and disrupts the lysosomal pathway. The exact mechanism of BFA-induced autophagy is still under investigation, but it is thought to involve the inhibition of ARF-dependent signaling pathways.
Biochemical and Physiological Effects:
BFA has been shown to have a variety of biochemical and physiological effects. In addition to its effects on membrane trafficking and autophagy, BFA has been shown to induce apoptosis in cancer cells and inhibit the proliferation of tumor cells. BFA has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BFA in lab experiments is its potency and specificity as an ARF inhibitor. BFA has been shown to be effective at low concentrations and has a high degree of selectivity for ARF. However, one limitation of using BFA is its toxicity at higher concentrations. BFA has been shown to induce cell death and disrupt cellular processes at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on BFA. One area of interest is the role of BFA in autophagy and its potential as a therapeutic target for autophagy-related diseases. Another area of interest is the development of BFA derivatives with improved potency and selectivity for ARF. Additionally, further studies are needed to fully understand the mechanism of BFA-induced apoptosis and its potential as an anti-cancer agent.
Applications De Recherche Scientifique
BFA has been used in a variety of scientific research applications, including studies on protein trafficking, endocytosis, and autophagy. BFA is a potent inhibitor of ADP-ribosylation factor (ARF) GTPases, which are important regulators of vesicle trafficking and membrane dynamics. BFA has been shown to disrupt the Golgi complex and inhibit protein transport from the endoplasmic reticulum to the Golgi. BFA has also been used as a tool to study the role of ARF in autophagy and endocytosis.
Propriétés
IUPAC Name |
N-benzyl-3-(furan-2-ylmethylcarbamothioylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c24-19(21-13-15-6-2-1-3-7-15)16-8-4-9-17(12-16)23-20(26)22-14-18-10-5-11-25-18/h1-12H,13-14H2,(H,21,24)(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOAJLVFSPELMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)NC(=S)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-{[(furan-2-ylmethyl)carbamothioyl]amino}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[1-[(isopropylamino)carbonyl]-2-(4-methylphenyl)vinyl]-4-methylbenzamide](/img/structure/B4750910.png)
![5-[(3-bromobenzoyl)amino]-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B4750924.png)
![methyl 2-({[2-(1,3-benzodioxol-5-yl)-4-quinolinyl]carbonyl}amino)-4,5-dimethoxybenzoate](/img/structure/B4750929.png)
![2-{[5-(5-bromo-2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cycloheptylacetamide](/img/structure/B4750943.png)
![N-(2,3-dichlorophenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4750962.png)
![3,4-difluoro-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B4750973.png)


![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4750994.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)propanamide](/img/structure/B4750996.png)
![2-{4-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B4751000.png)
![N-[2-({[(3-chlorophenyl)amino]carbonothioyl}amino)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4751002.png)